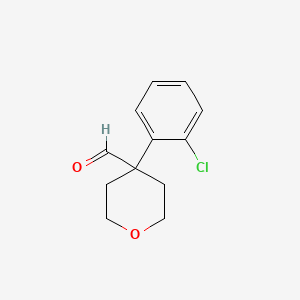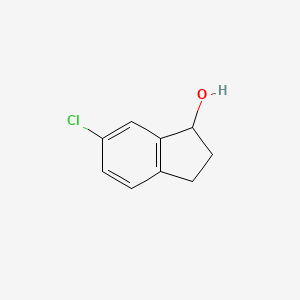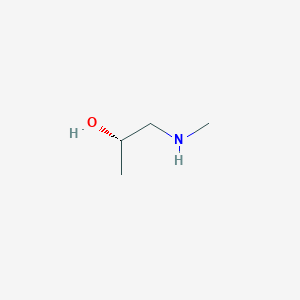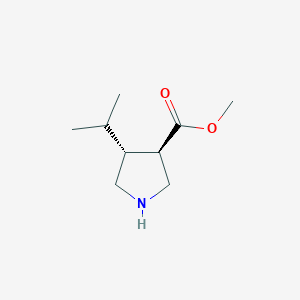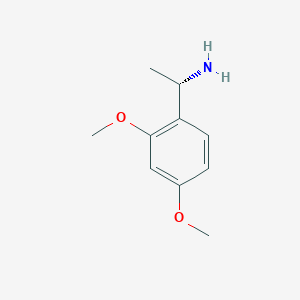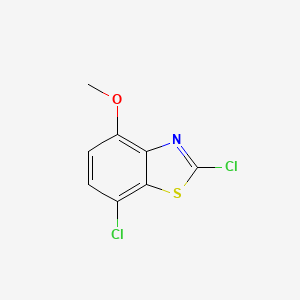
2,7-ジクロロ-4-メトキシベンゾチアゾール
概要
説明
2,7-Dichloro-4-methoxy-benzothiazole is a chemical compound with the molecular formula C8H5Cl2NOS. It is a derivative of benzothiazole, featuring chlorine and methoxy groups at specific positions on the benzothiazole ring
科学的研究の応用
2,7-Dichloro-4-methoxy-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Benzothiazole derivatives, a class of compounds to which 2,7-dichloro-4-methoxy-benzothiazole belongs, have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in various biochemical pathways, and their inhibition can lead to significant biological effects.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the enzymes . The substitution of nitro and methoxy groups at the 4th position of the phenyl ring has been reported to improve the antibacterial action .
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various biochemical pathways by inhibiting key enzymes . The downstream effects of these inhibitions can lead to various biological effects, including antibacterial activity .
Result of Action
Benzothiazole derivatives have been reported to have antibacterial activity .
生化学分析
Biochemical Properties
2,7-Dichloro-4-methoxy-benzothiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been reported to exhibit antibacterial activity by inhibiting enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These interactions highlight the compound’s potential in disrupting bacterial metabolic processes and its utility in developing novel antibacterial agents.
Cellular Effects
The effects of 2,7-Dichloro-4-methoxy-benzothiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in bacterial resistance mechanisms, thereby altering the bacterial cell’s ability to survive and proliferate . Additionally, its impact on cellular metabolism can lead to the disruption of essential metabolic pathways, further inhibiting bacterial growth.
Molecular Mechanism
At the molecular level, 2,7-Dichloro-4-methoxy-benzothiazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with DNA gyrase and dihydroorotase results in the inhibition of these enzymes, which are crucial for bacterial DNA replication and pyrimidine biosynthesis, respectively . These binding interactions ultimately lead to changes in gene expression and the inhibition of bacterial growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Dichloro-4-methoxy-benzothiazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antibacterial activity, although the extent of this activity may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2,7-Dichloro-4-methoxy-benzothiazole vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without notable adverse effects. At higher doses, toxic effects may be observed, including potential damage to non-target tissues . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe for use.
Metabolic Pathways
2,7-Dichloro-4-methoxy-benzothiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its inhibition of enzymes such as dihydroorotase and DNA gyrase disrupts key metabolic processes in bacteria, leading to reduced metabolic flux and altered metabolite levels . These interactions underscore the compound’s potential as a metabolic inhibitor and its utility in antibacterial therapy.
Transport and Distribution
The transport and distribution of 2,7-Dichloro-4-methoxy-benzothiazole within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation within bacterial cells are critical for its antibacterial activity. Studies have shown that the compound can effectively penetrate bacterial cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects .
Subcellular Localization
The subcellular localization of 2,7-Dichloro-4-methoxy-benzothiazole plays a crucial role in its activity and function. The compound is directed to specific compartments within bacterial cells, such as the cytoplasm and nucleoid, where it interacts with target enzymes and DNA . Post-translational modifications and targeting signals may influence the compound’s localization, enhancing its efficacy as an antibacterial agent.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-4-methoxy-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,7-dichlorobenzothiazole as the starting material.
Methoxylation: . This reaction is often carried out using methanol in the presence of a base such as potassium carbonate (K2CO3).
Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the desired purity.
Industrial Production Methods: In an industrial setting, the production of 2,7-Dichloro-4-methoxy-benzothiazole may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2,7-Dichloro-4-methoxy-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with fewer chlorine atoms.
Substitution Products: Derivatives with different functional groups replacing the chlorine atoms.
類似化合物との比較
2,4-Dichloro-6-methoxy-benzothiazole
2,6-Dichloro-4-methoxy-benzothiazole
2,7-Dichloro-5-methoxy-benzothiazole
特性
IUPAC Name |
2,7-dichloro-4-methoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NOS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCUZHHYCQCYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


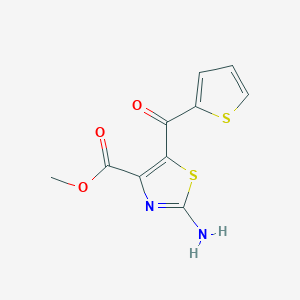
![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)
![7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416594.png)
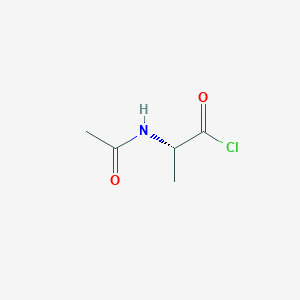
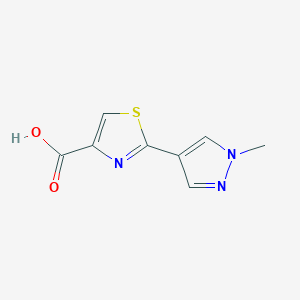
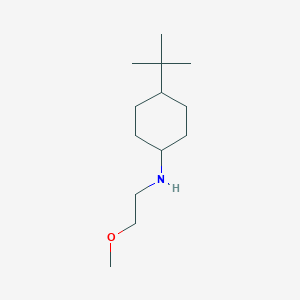
![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)
